3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine
Description
This compound features a pyridine core substituted at the 3-position with a chlorine atom and at the 4-position with a methoxy group linked to a piperidin-4-yl moiety bearing a 1,3-thiazol-2-yl substituent. Its structure integrates aromatic heterocycles (pyridine and thiazole) with a piperidine ring, enabling diverse pharmacological interactions, particularly in kinase inhibition or antimicrobial activity. The chlorine atom enhances electron-withdrawing properties, while the thiazole ring contributes to π-π stacking and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c15-12-9-16-4-1-13(12)19-10-11-2-6-18(7-3-11)14-17-5-8-20-14/h1,4-5,8-9,11H,2-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASCLRDGSSORSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloropyridine, 1,3-thiazole, and piperidine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the output and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloro group in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dechlorinated derivatives or other substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents for diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The thiazole and piperidine rings can facilitate binding to specific sites, while the chloro and methoxy groups can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridine/Thiazole Derivatives
Key Compounds :
3-{1-[(2,3-Dimethyl-Phenyl)Methyl]Piperidin-4-yl}-1-Methyl-2-Pyridin-4-yl-1H-Indole (DMPI) :
- Structural Differences : Replaces the pyridine-thiazole system with an indole-pyridine scaffold.
- Functional Impact : Demonstrated synergy with carbapenems against methicillin-resistant S. aureus (MRSA), suggesting enhanced membrane penetration due to the indole moiety .
4-(4-Chlorophenyl)-6-(4-Methoxyphenyl)-3-{3-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]-1H-1,2,4-Triazol-5-yl}Pyridin-2-Amine :
- Structural Differences : Incorporates a triazole-pyrrolo-thiazolo-pyrimidine fused system.
- Functional Impact : Increased steric bulk reduces solubility but enhances target specificity in kinase inhibition assays .
2-Chloro-N-[1-(1,3-Thiazol-2-yl)Piperidin-4-yl]Acetamide: Structural Differences: Replaces the methoxypyridine group with an acetamide chain.
Comparative Physicochemical Properties
Notes:
- The target compound’s higher polar surface area (PSA) compared to DMPI suggests better solubility but reduced membrane permeability.
- LogP values indicate moderate lipophilicity, balancing bioavailability and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
